Erythromycin, anhydro-, N-oxide
Overview
Description
Erythromycin, anhydro-, N-oxide is a derivative of erythromycin, a macrolide antibiotic. Erythromycin itself is a well-known antibiotic used to treat various bacterial infections. The anhydro- and N-oxide modifications of erythromycin alter its chemical properties, potentially affecting its stability, solubility, and biological activity.
Mechanism of Action
Target of Action
Erythromycin A N-oxide, also known as Erythromycin, anhydro-, N-oxide, is a derivative of the well-known compound erythromycin A . Erythromycin A is a macrolide antibiotic that targets a variety of bacterial infections . It primarily targets gram-positive and gram-negative bacteria . The primary targets of erythromycin A are the 50S subunits of the bacterial ribosome .
Mode of Action
Erythromycin A N-oxide, like its parent compound erythromycin A, is believed to inhibit protein synthesis in bacteria . It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, blocking peptide chain synthesis and ultimately inhibiting protein synthesis . This action prevents the further growth of bacteria rather than directly destroying them .
Biochemical Pathways
Erythromycin a, the parent compound, is known to affect various biochemical pathways in bacteria, leading to their inability to grow and reproduce . The inhibition of protein synthesis disrupts essential biological processes within the bacterial cell .
Pharmacokinetics
Erythromycin a, the parent compound, is known to concentrate in the liver and is excreted in the bile . Less than 5% of the orally administered dose of erythromycin is found excreted in the urine . A high percentage of absorbed erythromycin is likely metabolized .
Result of Action
The result of the action of Erythromycin A N-oxide is likely similar to that of erythromycin A. By inhibiting protein synthesis, it prevents the growth and reproduction of bacteria, effectively treating bacterial infections . Erythromycin A is effective against a variety of infections, including respiratory tract infections, skin infections, and others .
Action Environment
The action of Erythromycin A N-oxide, like that of erythromycin A, can be influenced by environmental factors. For instance, erythromycin A exhibits several drawbacks, including very low solubility in water and instability under acidic conditions, which can limit its efficacy and bioavailability . These factors would likely also influence the action, efficacy, and stability of Erythromycin A N-oxide.
Biochemical Analysis
Biochemical Properties
Erythromycin A N-oxide is a minor analogue of the erythromycin complex isolated from Saccharopolyspora erythraea . It is a facile metabolite formed in vivo which can revert to erythromycin A under reducing conditions . Despite its synthetic preparation in the 1950s, the biological activity of Erythromycin A N-oxide has not been extensively studied .
Cellular Effects
Erythromycin, the parent compound of Erythromycin A N-oxide, is known to modulate neutrophil functions and ameliorate neutrophil-induced endothelial cell damage through the action of cyclic AMP-dependent protein kinase (PKA) and nitric oxide (NO)
Molecular Mechanism
Erythromycin A N-oxide is a potential impurity found in commercial preparations of erythromycin . Erythromycin, the parent compound, inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit, blocking the progression of nascent polypeptide chains . It is effective against a host of bacterial genera
Temporal Effects in Laboratory Settings
It is known that the N-oxide is a facile metabolite formed in vivo which can revert to erythromycin A under reducing conditions .
Dosage Effects in Animal Models
Specific studies on the dosage effects of Erythromycin A N-oxide in animal models are currently lacking. Erythromycin, the parent compound, has been used in veterinary medicine, with dosage guidelines established for dogs and cats .
Metabolic Pathways
Erythromycin A N-oxide is involved in the metabolic pathways of erythromycin. It is a minor analogue of the erythromycin complex and can revert to erythromycin A under reducing conditions
Transport and Distribution
Erythromycin, the parent compound, is known to be lipophilic and can be concentrated in fluids that are more acidic than plasma, including milk, prostatic fluid, and intracellular fluid .
Subcellular Localization
It is known that the parent compound erythromycin is concentrated in fluids that are more acidic than plasma, suggesting that it may localize in acidic subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of erythromycin, anhydro-, N-oxide typically involves the oxidation of erythromycin. One common method is the chemoselective oxidation of the tertiary amino group in erythromycin using hydrogen peroxide in methanol . This reaction converts the amino group into an N-oxide, resulting in this compound.
Industrial Production Methods
Industrial production of erythromycin derivatives, including this compound, often involves fermentation processes using strains of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) . The fermentation broth is then subjected to various chemical modifications to produce the desired derivatives.
Chemical Reactions Analysis
Types of Reactions
Erythromycin, anhydro-, N-oxide can undergo several types of chemical reactions, including:
Oxidation: The primary reaction to form this compound involves the oxidation of the tertiary amino group.
Reduction: The N-oxide group can be reduced back to the tertiary amine under certain conditions.
Substitution: Various substituents can be introduced at different positions on the erythromycin scaffold through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in methanol is commonly used for the oxidation of the tertiary amino group.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the N-oxide group back to the amine.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the erythromycin scaffold.
Major Products Formed
Oxidation: this compound is the major product formed from the oxidation of erythromycin.
Reduction: The reduction of this compound yields erythromycin.
Substitution: Various substituted erythromycin derivatives can be formed depending on the reagents used.
Scientific Research Applications
Erythromycin, anhydro-, N-oxide has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical reactivity and stability of macrolide antibiotics.
Biology: Researchers use it to investigate the biological activity and mechanism of action of erythromycin derivatives.
Medicine: It serves as a lead compound for the development of new antibiotics with improved properties.
Comparison with Similar Compounds
Erythromycin, anhydro-, N-oxide can be compared with other erythromycin derivatives such as:
Erythromycin A: The parent compound, widely used as an antibiotic.
Clarithromycin: A semi-synthetic derivative with improved acid stability and broader spectrum of activity.
Azithromycin: Another semi-synthetic derivative with enhanced tissue penetration and longer half-life.
This compound is unique due to its specific chemical modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other erythromycin derivatives.
Properties
IUPAC Name |
(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIPOVCSQJTWHA-RWJQBGPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213784 | |
Record name | Erythromycin, anhydro-, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50213784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
992-65-4, 63950-90-3 | |
Record name | Erythromycin A N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin, anhydro-, N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin, anhydro-, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50213784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERYTHROMYCIN A N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9KL5GX5WQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Erythromycin A N-oxide produced?
A1: Erythromycin A N-oxide can be isolated directly from the fermentation broth of Saccharopolyspora erythraea, the bacterium responsible for producing erythromycin A. This isolation can be achieved using techniques like thin-layer chromatography and high-performance liquid chromatography. [] Interestingly, Erythromycin A N-oxide can also be produced through cosynthesis using specific mutant strains of Saccharopolyspora erythraea. These mutants are blocked in their usual erythromycin production pathway, leading to the accumulation of Erythromycin A N-oxide. []
Q2: What analytical techniques are employed to identify and quantify Erythromycin A N-oxide?
A2: Both thin-layer chromatography and high-performance liquid chromatography are effective methods for isolating and identifying Erythromycin A N-oxide from fermentation broths. [] These techniques allow researchers to separate Erythromycin A N-oxide from other compounds present in the broth and confirm its presence.
Q3: Are there any other noteworthy findings from the research on Erythromycin A N-oxide?
A3: Research presented at the Pharmaceutical and Biomedica Analysis Meeting [] and the symposium on "Disposition and Delivery of Peptide Drugs" [] may offer further insights into Erythromycin A N-oxide. Unfortunately, the specific details of these presentations are not available in the provided abstracts.
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